(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H16F3N3OS and its molecular weight is 355.38. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Synthesis and Chemoselectivity
Research by Hassaneen and Shawali (2013) focuses on the regioselective synthesis of functionalized bis-pyrazolyl ketones and their chemoselectivity in reactions with hydrazine hydrate, highlighting methodologies that could be applicable to synthesizing and manipulating molecules similar to the one (Hassaneen & Shawali, 2013).
Synthesis and Structure Determination
A study by Kariuki et al. (2022) on synthesizing and structurally determining related compounds underscores the methods that can be employed to elucidate the structure of such complex molecules through NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).
Reactions with Acrylonitriles
Research into the reactions of triphenylphosphine alkylenes with 3(2-thienyl)acrylonitriles, as explored by Abdou et al. (2003), provides insights into the Michael addition products and cyclopropanes formation, potentially relevant for studying reactions of the specified compound (Abdou, Salem, & Barghash, 2003).
Cycloadditions and Rearrangements
Gladow et al. (2014) investigate 1,3-dipolar cycloadditions and subsequent rearrangements leading to CF3-substituted pyrazoles, illustrating synthetic pathways that may be applicable to or influenced by the trifluoromethyl and pyrazole groups in the compound of interest (Gladow, Doniz‐Kettenmann, & Reissig, 2014).
Asymmetric [3+2] Cycloaddition Reactions
The work by Han et al. (2011) on employing acrylamides in asymmetric [3+2] cycloaddition reactions presents a methodology that could be relevant for introducing chirality into molecules similar to the compound , providing a pathway for synthesizing enantiomerically enriched products (Han, Wang, Zhong, & Lu, 2011).
properties
IUPAC Name |
(E)-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c17-16(18,19)14-10-13(11-3-4-11)22(21-14)8-7-20-15(23)6-5-12-2-1-9-24-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,20,23)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVRHKGOBPBWJP-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide |
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